molecular formula C8H17NO B1282479 2-Amino-2-cyclohexylethan-1-ol CAS No. 99839-72-2

2-Amino-2-cyclohexylethan-1-ol

Cat. No.: B1282479
CAS No.: 99839-72-2
M. Wt: 143.23 g/mol
InChI Key: VJJORIDDPKCJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-cyclohexylethan-1-ol is an organic compound with the molecular formula C8H17NO It is a chiral molecule, meaning it exists in two non-superimposable mirror image forms, designated as ®- and (S)-enantiomers

Scientific Research Applications

2-Amino-2-cyclohexylethan-1-ol has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of novel materials, including liquid crystals.

    Biology: The compound acts as an enzyme inhibitor, modulating the activity of specific enzymes in biological processes.

    Medicine: Research suggests potential therapeutic applications, including the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Biochemical Analysis

Biochemical Properties

2-Amino-2-cyclohexylethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions due to the presence of the cyclohexyl group. For instance, it can act as a substrate or inhibitor for certain enzymes, affecting their activity and function .

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of specific kinases or transcription factors, leading to changes in gene expression profiles and metabolic fluxes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may induce conformational changes in proteins, affecting their function and stability. These interactions can lead to alterations in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may be metabolized by specific dehydrogenases or oxidases, leading to the formation of metabolites that can further participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its transport across cellular barriers .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals or post-translational modifications. It may be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its activity or function. These localizations are crucial for its role in cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclohexylethan-1-ol typically involves the reaction of cyclohexanone with ethylene oxide, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclohexylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Production of secondary amines or alcohols.

    Substitution: Generation of N-substituted derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclohexylethan-1-ol involves its interaction with specific molecular targets, such as enzymes. By inhibiting enzyme activity, the compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-cyclohexylethanol
  • 2-Amino-2-methylpropan-1-ol
  • 2-Amino-2-phenylethanol

Uniqueness

Compared to similar compounds, 2-Amino-2-cyclohexylethan-1-ol is unique due to its chiral nature and the presence of a cyclohexyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-2-cyclohexylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJORIDDPKCJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.